

controlling for ATPase activity in Topoisomerase III assays

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Compound of Interest

Compound Name: *Topoisomerase inhibitor 3*

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Technical Support Center: Topoisomerase III Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for contaminating ATPase activity in Topoisomerase III (Topo III) assays.

Frequently Asked Questions (FAQs)

Q1: Does Topoisomerase III have intrinsic ATPase activity?

No, Topoisomerase III is a type IA topoisomerase and does not require ATP for its catalytic activity.[1][2][3] Type IA topoisomerases function by creating a transient single-strand break in the DNA, allowing for the passage of another strand to resolve topological problems, a process that is ATP-independent.[4][5] In contrast, type II topoisomerases (like DNA gyrase and Topoisomerase II/IV) are ATP-dependent enzymes that create double-strand breaks.[1][6][7]

Q2: I am observing ATP hydrolysis in my Topo III preparation. What is the likely cause?

The observation of ATPase activity in a Topo III sample is almost certainly due to contamination from co-purified proteins.[8] Since Topo III itself does not hydrolyze ATP, any such activity

indicates the presence of one or more contaminating ATP-dependent enzymes.

Q3: What are the most common sources of ATPase contamination in Topo III purifications?

Common contaminants include:

- Type II Topoisomerases: Enzymes like DNA gyrase or Topoisomerase IV are often present in the same cellular extracts and can co-purify with Topo III. These enzymes have potent DNA-dependent ATPase activity.[\[6\]](#)[\[9\]](#)
- Heat Shock Proteins (HSPs): Chaperones like Hsp90 or DnaK (Hsp70) are ATP-dependent proteins that can bind to partially folded or recombinant proteins and may co-elute during purification.[\[10\]](#)[\[11\]](#)
- Other DNA-binding proteins: DNA helicases, DNA repair enzymes, and chromosome remodeling factors are all ATPases that can contaminate a Topo III preparation due to their affinity for DNA.[\[8\]](#)

Q4: How does this contamination affect my Topo III relaxation assay results?

Contaminating ATPase activity can lead to misinterpretation of experimental data. For example, if a compound appears to inhibit Topo III activity in an ATP-containing buffer, it might actually be targeting a contaminating type II topoisomerase rather than Topo III itself. This is especially critical in high-throughput screening for specific Topo III inhibitors.

Q5: How can I confirm the purity of my Topo III enzyme?

Besides running a standard protein gel (SDS-PAGE) to visually inspect for contaminating bands, you should perform specific activity assays.[\[8\]](#)[\[11\]](#) This includes a standard Topo III relaxation assay (which should be ATP-independent) and a specific ATPase assay to detect ATP hydrolysis.[\[12\]](#)[\[13\]](#)

Troubleshooting Guide: Unexpected ATPase Activity

This guide addresses the specific issue of observing ATP-dependent activity or ATP hydrolysis in your Topo III assays.

Problem: My Topo III relaxation assay only works efficiently in the presence of ATP.

- Possible Cause: Your assay is likely being driven by a contaminating type II topoisomerase, not Topo III. Type II topoisomerases require ATP to relax supercoiled DNA.[\[12\]](#)
- Troubleshooting Steps:
 - Run a Control Without ATP: Perform the relaxation assay in parallel with and without 1-2 mM ATP in the reaction buffer. True Topo III activity will proceed without ATP.[\[14\]](#) If relaxation is significantly reduced or absent without ATP, a type II topoisomerase is the likely active enzyme.
 - Use a Type II Topoisomerase Inhibitor: Add a known inhibitor of type II topoisomerases, such as novobiocin (for bacterial gyrase/Topo IV), to your ATP-containing reaction.[\[6\]](#)[\[9\]](#) Inhibition of the relaxation activity would confirm the presence of a contaminating type II enzyme.
 - Re-purify the Protein: If contamination is confirmed, further purification steps are necessary. Consider ion-exchange or affinity chromatography steps designed to separate Topo III from known contaminants.

Problem: A direct assay of my purified Topo III shows significant ATP hydrolysis.

- Possible Cause: Your enzyme preparation is contaminated with an ATPase. This could be a type II topoisomerase, a heat shock protein, or another DNA-binding enzyme.[\[8\]](#)[\[10\]](#)
- Troubleshooting Steps:
 - Quantify the ATPase Activity: Use a sensitive ATPase assay (see Protocol 2 below) to measure the rate of ATP hydrolysis.

- Check for DNA-Dependence: Perform the ATPase assay with and without a DNA substrate (e.g., supercoiled plasmid DNA). The ATPase activity of type II topoisomerases is strongly stimulated by DNA.[\[7\]](#)
- Use a Non-hydrolyzable ATP Analog: To confirm that ATP hydrolysis (and not just binding) is responsible for an observed effect, substitute ATP with a non-hydrolyzable analog like AMP-PNP in your primary assay.[\[15\]](#)
- Implement ATP-Affinity Chromatography: To remove ATP-binding contaminants, pass your protein preparation through a column containing ATP-agarose resin. ATP-binding proteins will be retained, while Topo III should flow through.[\[11\]](#)

Comparative Data

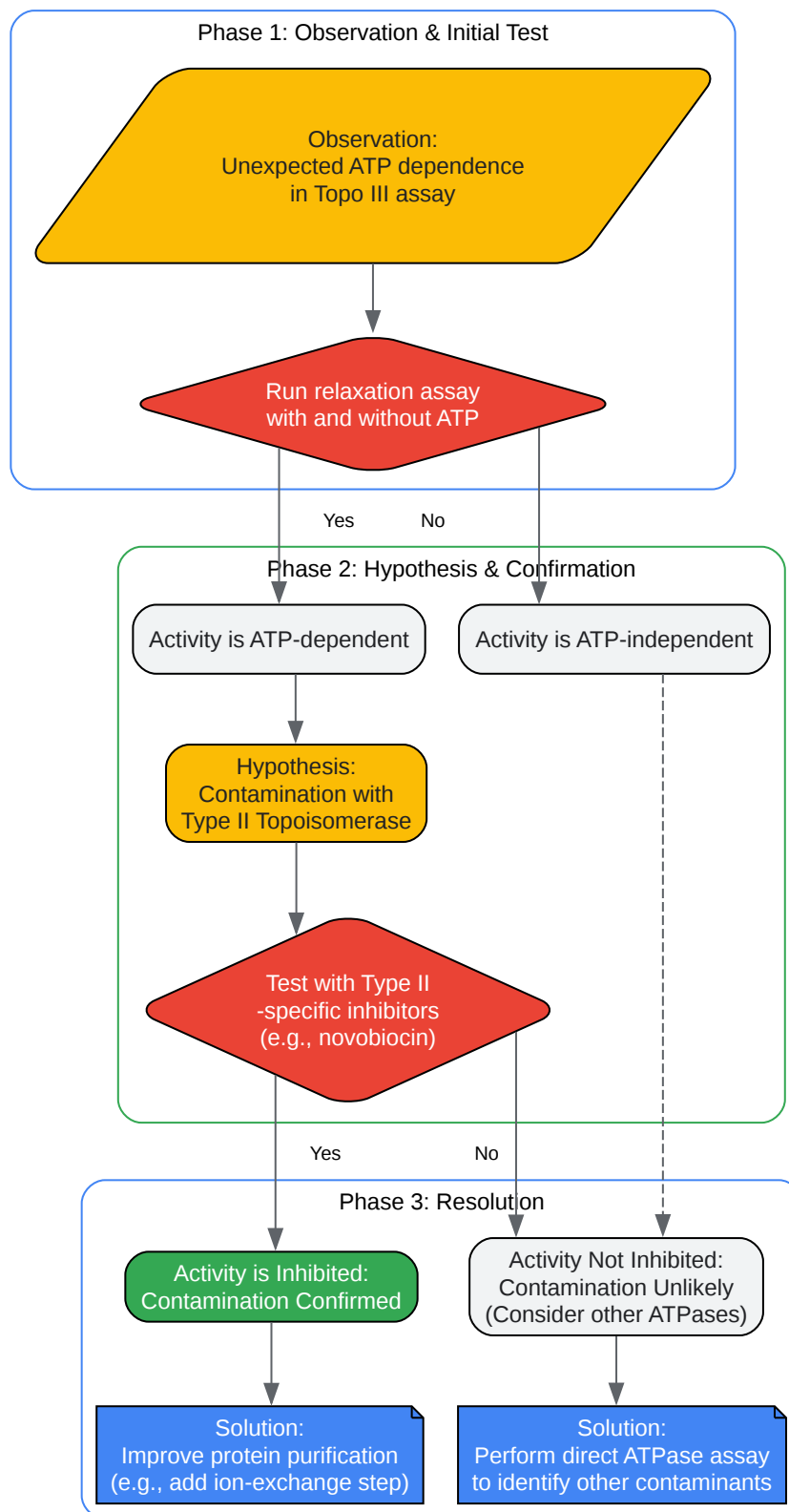
Table 1: Comparison of Type IA (Topoisomerase III) and Type II Topoisomerases

Feature	Type IA Topoisomerase (e.g., Topo III)	Type II Topoisomerase (e.g., DNA Gyrase, Topo IV)
Mechanism	Creates a transient single-strand DNA break. [4]	Creates a transient double-strand DNA break. [2]
ATP Requirement	No, ATP-independent. [1] [5]	Yes, requires ATP hydrolysis for catalytic turnover. [6] [9] [12]
Primary Substrate	Negatively supercoiled or single-stranded DNA. [4] [14]	Catenated or supercoiled double-stranded DNA. [2] [6]
Change in Linking No.	Steps of one. [12]	Steps of two.
Common Inhibitors	Generally insensitive to quinolones and coumarins.	Sensitive to quinolones (e.g., ciprofloxacin) and coumarins (e.g., novobiocin). [9]

Experimental Workflows and Protocols

Logical Workflow for Troubleshooting

The following diagram outlines the decision-making process when encountering unexpected ATPase activity in a Topo III experiment.



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Caption: Troubleshooting workflow for ATPase contamination.

Protocol 1: Standard Topoisomerase III DNA Relaxation Assay

This assay measures the conversion of supercoiled DNA to its relaxed topoisomers, which can be separated by agarose gel electrophoresis.^{[12][14]}

Materials:

- Purified Topoisomerase III
- Supercoiled plasmid DNA (e.g., pBR322) at 0.5 mg/mL
- 10x Topo III Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 1.2 M NaCl, 10 mM MgCl₂
- Stop Solution: 5% SDS, 25% Ficoll (or glycerol), 0.025% bromophenol blue
- 1% Agarose gel in TAE or TBE buffer
- Ethidium bromide or other DNA stain

Methodology:

- Prepare a 20 µL reaction mix on ice. For a single reaction, add:
 - 13 µL nuclease-free water
 - 2 µL 10x Topo III Reaction Buffer
 - 1 µL supercoiled DNA (final concentration ~25 µg/mL)
 - 4 µL of diluted Topo III enzyme (titrate to find optimal concentration).
- Include a negative control reaction with no enzyme. To test for ATP dependence, prepare a parallel reaction containing 1 mM ATP.

- Incubate the reactions at 37°C for 30-60 minutes.
- Stop the reaction by adding 5 µL of Stop Solution and mixing gently.
- Load the samples onto a 1% agarose gel.
- Run the gel at a low voltage (e.g., 1-2 V/cm) for several hours to resolve the topoisomers.[\[4\]](#)
- Stain the gel with ethidium bromide, destain, and visualize under UV light. The supercoiled DNA (substrate) will migrate faster than the relaxed DNA (product).[\[12\]](#)

Protocol 2: Assay for Detecting Contaminating ATPase Activity (NADH-Coupled)

This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[\[10\]](#)[\[13\]](#)

Materials:

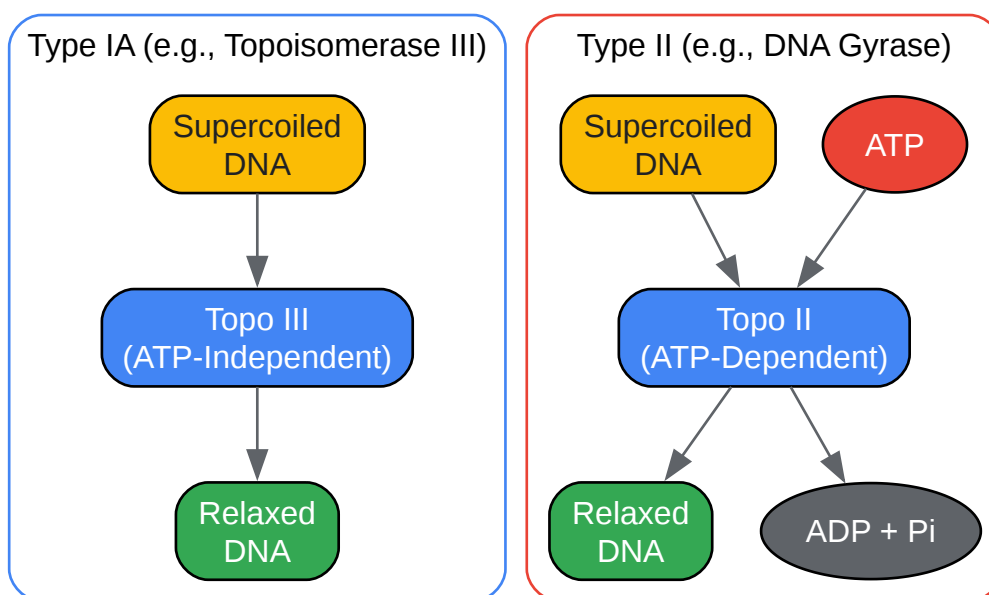
- Purified Topoisomerase III preparation
- 10x ATPase Reaction Buffer: 250 mM Tris-HCl (pH 8.0), 1 M KCl, 100 mM MgCl₂, 10 mM DTT
- ATP solution (100 mM)
- Enzyme-coupling mix:
 - Phosphoenolpyruvate (PEP)
 - NADH
 - Pyruvate kinase (PK)
 - Lactate dehydrogenase (LDH)
- Supercoiled plasmid DNA (optional, to test for DNA-stimulation)

Methodology:

- Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette. For a 100 μL reaction, add:
 - 10 μL 10x ATPase Reaction Buffer
 - Final concentrations: 2-4 mM ATP, 4 mM PEP, 0.5 mM NADH, ~ 15 U/mL PK, ~ 20 U/mL LDH.
 - Purified Topo III preparation (variable amounts).
 - (Optional) DNA to a final concentration of 25 $\mu\text{g/mL}$.
 - Nuclease-free water to 100 μL .
- Include a control reaction without the Topo III preparation to measure background ATP hydrolysis.
- Place the plate or cuvette in a spectrophotometer pre-warmed to 37°C.
- Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production (and thus ATP hydrolysis).
- Calculate the ATPase rate using the molar extinction coefficient of NADH ($6220 \text{ M}^{-1}\text{cm}^{-1}$).

Mechanism Overview: Type IA vs. Type II Topoisomerases

The diagram below illustrates the fundamental difference in the requirement for ATP between Type IA and Type II topoisomerases.



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